![molecular formula C9H5BrClNO2 B2962207 7-Bromo-3-chloroindolizine-2-carboxylic acid CAS No. 1936283-45-2](/img/structure/B2962207.png)
7-Bromo-3-chloroindolizine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-chloroindolizine-2-carboxylic acid is a heterocyclic compound. It has a molecular weight of 274.5 . The compound exhibits a variety of biological activities.
Molecular Structure Analysis
The molecular structure of 7-Bromo-3-chloroindolizine-2-carboxylic acid is represented by the Inchi Code: 1S/C9H5BrClNO2/c10-5-1-2-12-6(3-5)4-7(8(12)11)9(13)14/h1-4H, (H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder . The country of origin is UA .Scientific Research Applications
Titrimetric Analysis
Bromine chloride, sharing similar halogen components with 7-Bromo-3-chloroindolizine-2-carboxylic acid, has been employed in hydrochloric acid medium as a standard reagent for the precise determination of organic compounds through both direct and indirect titrimetric methods. This showcases the importance of bromo- and chloro- substituted compounds in analytical chemistry for the quantification of various organic materials (Verma et al., 1978).
Dye Synthesis and Textile Applications
The chloride derivative of 3-chloro-1,2,4-benzotriazine-1-oxide-7-carboxylic acid has been utilized for producing various derivatives through stepwise substitution. These derivatives have been applied in linking dye components containing amino groups, leading to the development of reactive dyes suitable for coloring cellulose and wool. This application highlights the potential of halogenated carboxylic acids in creating dyes with specific properties for textile manufacturing (Brenneisen et al., 1966).
Insecticide Development
The synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides like chlorantraniliprole, exemplifies the role of bromo- and chloro- substituted carboxylic acids in the development of agricultural chemicals. This compound was synthesized through a series of reactions starting from dichloropyridine, showcasing the compound's importance in creating effective insecticides (Niu Wen-bo, 2011).
Halogenation and Oxidation Strategies
A general strategy for preparing substituted 3-bromo- and 3-chloropyrazoles was described, involving condensation followed by halogenation and oxidation. This method enables the synthesis of a wide variety of 3-halopyrazoles, demonstrating the utility of bromo- and chloro- substituents in synthesizing compounds with potential applications in medicinal chemistry and material science (Fox et al., 2018).
Safety and Hazards
properties
IUPAC Name |
7-bromo-3-chloroindolizine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-2-12-6(3-5)4-7(8(12)11)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHUYSJMYARBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=C2Cl)C(=O)O)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-chloroindolizine-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.